molecular formula C12H11FO3 B14388943 Ethyl 6-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate CAS No. 89445-52-3

Ethyl 6-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Katalognummer: B14388943
CAS-Nummer: 89445-52-3
Molekulargewicht: 222.21 g/mol
InChI-Schlüssel: ARAFWUJVRWOXLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 6-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a synthetic organic compound belonging to the indene family This compound is characterized by its unique structure, which includes a fluorine atom, an ethyl ester group, and a dihydroindene core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoroindanone and ethyl chloroformate.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 6-fluoroindanone is reacted with ethyl chloroformate in the presence of a base to form the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to ensure efficient mixing and temperature control.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 6-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.

Major Products:

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols.

    Substitution Products: Amines, thiols, or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 6-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of anti-inflammatory and anticancer drugs.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with unique properties.

Wirkmechanismus

The mechanism of action of ethyl 6-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in various biological pathways.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Ethyl 6-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Indane, indene, and other fluorinated indene derivatives.

    Uniqueness: The presence of the fluorine atom and the ethyl ester group imparts unique chemical and biological properties to the compound, making it distinct from other indene derivatives.

Eigenschaften

CAS-Nummer

89445-52-3

Molekularformel

C12H11FO3

Molekulargewicht

222.21 g/mol

IUPAC-Name

ethyl 5-fluoro-3-oxo-1,2-dihydroindene-2-carboxylate

InChI

InChI=1S/C12H11FO3/c1-2-16-12(15)10-5-7-3-4-8(13)6-9(7)11(10)14/h3-4,6,10H,2,5H2,1H3

InChI-Schlüssel

ARAFWUJVRWOXLW-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1CC2=C(C1=O)C=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.